molecular formula C8H14CaO10 B8038310 D-Threonic Acid Calcium Salt

D-Threonic Acid Calcium Salt

Cat. No.: B8038310
M. Wt: 310.27 g/mol
InChI Key: ZJXGOFZGZFVRHK-PZXRSRGQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Threonic Acid Calcium Salt involves the reaction of threonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete reaction and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of threonic acid with calcium hydroxide under controlled conditions. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of threonic acid.

    Substitution: Substituted derivatives where hydroxyl groups are replaced by other functional groups.

Scientific Research Applications

D-Threonic Acid Calcium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Threonic Acid Calcium Salt involves its dissociation into calcium ions and threonic acid in the body. Threonic acid enhances the absorption and retention of calcium by stimulating the uptake of vitamin C, which is crucial for collagen synthesis and bone health . The calcium ions contribute to bone mineralization and overall skeletal health.

Properties

IUPAC Name

calcium;(2S,3R)-2,3,4-trihydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXGOFZGZFVRHK-PZXRSRGQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CaO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.